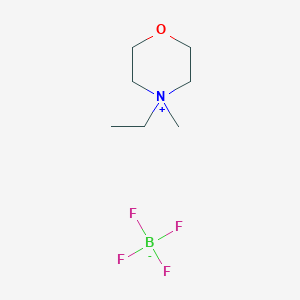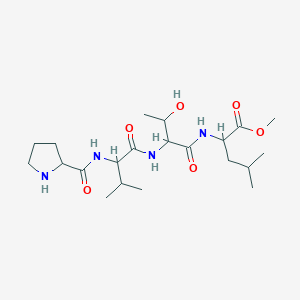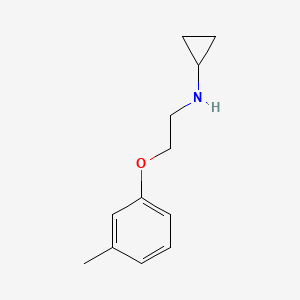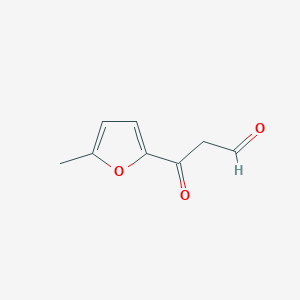
4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol is a chemical compound with the molecular formula C8H17NO3S. It is primarily used in research settings, particularly in the field of proteomics. This compound is known for its unique structure, which includes a tetrahydrothiophene ring substituted with an isobutylamino group and a dioxo functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Introduction of the Isobutylamino Group: The isobutylamino group is introduced through a substitution reaction, where an appropriate amine is reacted with the intermediate compound.
Oxidation to Form the Dioxo Group: The final step involves the oxidation of the tetrahydrothiophene ring to introduce the dioxo functional group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo group.
Substitution: The isobutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution Reagents: Various amines or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol has several scientific research applications:
Proteomics: It is used in the study of proteins, particularly in the identification and quantification of protein modifications.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol involves its interaction with specific molecular targets. The isobutylamino group can form hydrogen bonds with proteins, while the dioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride: A closely related compound with similar properties.
Tetrahydrothiophene derivatives: Other derivatives with different substituents on the tetrahydrothiophene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in proteomics and medicinal chemistry make it a valuable compound for research.
Propriétés
Numéro CAS |
503430-11-3 |
|---|---|
Formule moléculaire |
C8H17NO3S |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
4-(2-methylpropylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H17NO3S/c1-6(2)3-9-7-4-13(11,12)5-8(7)10/h6-10H,3-5H2,1-2H3 |
Clé InChI |
ASXXODVEVSEVMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1CS(=O)(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12111922.png)


![4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one](/img/structure/B12111933.png)

![Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-](/img/structure/B12111950.png)
![6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid](/img/structure/B12111953.png)
![4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111966.png)

